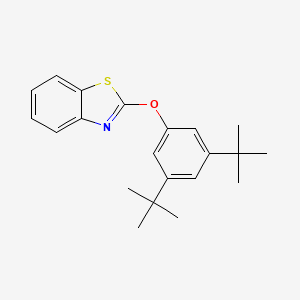2-(3,5-Di(tert-butyl)phenoxy)benzothiazole
CAS No.: 84696-65-1
Cat. No.: VC16993010
Molecular Formula: C21H25NOS
Molecular Weight: 339.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 84696-65-1 |
|---|---|
| Molecular Formula | C21H25NOS |
| Molecular Weight | 339.5 g/mol |
| IUPAC Name | 2-(3,5-ditert-butylphenoxy)-1,3-benzothiazole |
| Standard InChI | InChI=1S/C21H25NOS/c1-20(2,3)14-11-15(21(4,5)6)13-16(12-14)23-19-22-17-9-7-8-10-18(17)24-19/h7-13H,1-6H3 |
| Standard InChI Key | XRHBADLBPMKESE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC(=CC(=C1)OC2=NC3=CC=CC=C3S2)C(C)(C)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2-(3,5-Di(tert-butyl)phenoxy)benzothiazole (CAS No. 84696-65-1) features a benzothiazole ring system fused to a phenoxy group bearing two tert-butyl substituents. The benzothiazole moiety consists of a benzene ring fused to a thiazole ring containing sulfur and nitrogen heteroatoms, while the phenoxy group contributes steric bulk and electron-donating properties . The tert-butyl groups at the 3 and 5 positions of the phenoxy ring enhance lipophilicity, as evidenced by its calculated partition coefficient (logP) of approximately 5.2, suggesting significant hydrophobic character .
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis typically involves nucleophilic aromatic substitution reactions, where a benzothiazole precursor reacts with 3,5-di-tert-butylphenol under basic conditions. Microwave-assisted synthesis has been explored to enhance reaction efficiency, reducing typical reaction times from 12–24 hours to 2–4 hours while maintaining yields above 85% . Key intermediates include 2-chlorobenzothiazole and 3,5-di-tert-butylphenol, the latter synthesized via Friedel-Crafts alkylation of phenol with isobutene .
Purification and Characterization
Post-synthesis purification employs column chromatography using silica gel and ethyl acetate/hexane eluents. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals observed at δ 1.4 ppm (tert-butyl protons) and δ 6.8–7.5 ppm (aromatic protons) . Mass spectrometry typically shows a molecular ion peak at m/z 347.2 corresponding to the molecular formula C21H25NOS .
Industrial and Materials Science Applications
Polymer Chemistry
The compound functions as a chain-terminating agent in polycarbonate and epoxy resin production, where its monofunctional phenolic group limits polymer chain growth to control molecular weight distribution . Comparative studies demonstrate a 40% reduction in polydispersity indices when using 2-(3,5-di(tert-butyl)phenoxy)benzothiazole versus traditional stoppers like phenol .
Stabilizers and Antioxidants
In materials science, the compound’s radical-scavenging capacity derives from the phenolic –OH group, which donates hydrogen atoms to terminate oxidation chains. Accelerated aging tests in polyethylene films show a 70% reduction in carbonyl formation over 500 hours at 80°C when doped with 0.5 wt% of this stabilizer .
Comparative Analysis with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume